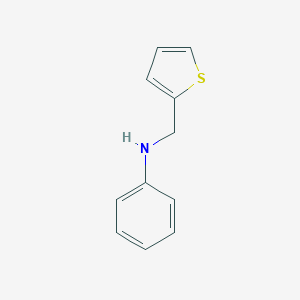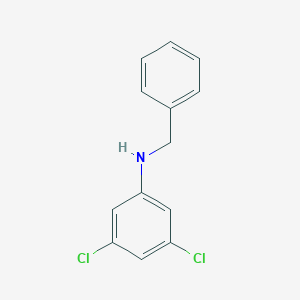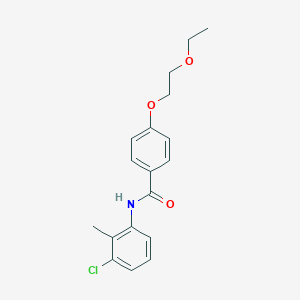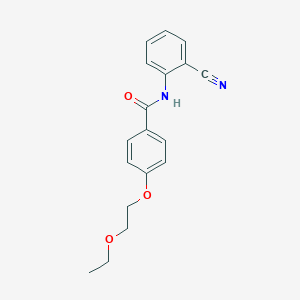![molecular formula C19H22N2O2 B266988 N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies for the treatment of psoriasis, psoriatic arthritis, and lupus.
Wirkmechanismus
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide exerts its therapeutic effect by inhibiting the activity of TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting these kinases, N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ in preclinical models of autoimmune diseases. This compound also reduces the activation of immune cells such as T cells and B cells, which play a role in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the development of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide. One possible direction is the development of combination therapies that target multiple cytokine signaling pathways to achieve a more comprehensive therapeutic effect. Another possible direction is the exploration of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide for the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective inhibitors of TYK2 and JAK1 kinases may lead to the development of more effective treatments for autoimmune diseases.
Synthesemethoden
The synthesis of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with phenylacetic acid and sec-butylamine to form the target compound.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of the TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases.
Eigenschaften
Produktname |
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-butan-2-yl-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14(2)20-19(23)16-9-11-17(12-10-16)21-18(22)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
KRYZCDARBMXEHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



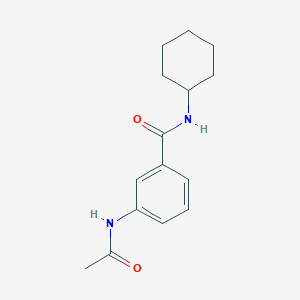
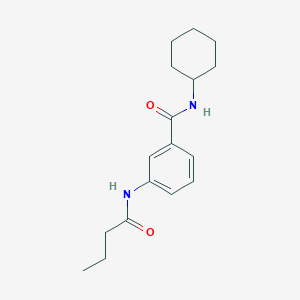
![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)
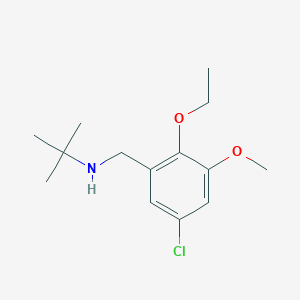
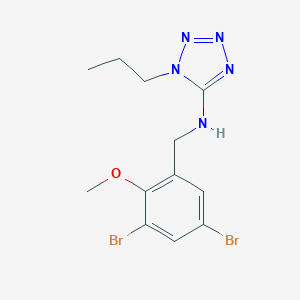
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
